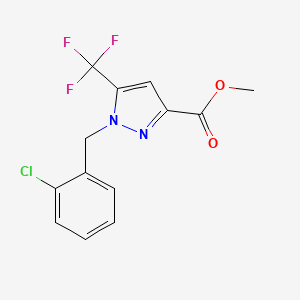
Methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a chlorobenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(2-bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Uniqueness:
- The presence of the chlorobenzyl group distinguishes it from other similar compounds, potentially altering its reactivity and biological activity.
- The trifluoromethyl group enhances its stability and lipophilicity compared to non-fluorinated analogs.
Biological Activity
Methyl 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H8ClF3N2O2
- Molecular Weight : 304.65 g/mol
- Structural Features : The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, and a chlorobenzyl substituent that may contribute to its pharmacological effects .
Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens. The presence of the trifluoromethyl group is particularly noted for enhancing biological potency, allowing effective interactions with microbial enzymes and receptors.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases. Studies suggest that similar pyrazole derivatives inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Anticancer Potential
This compound has been evaluated for its anticancer properties. Research indicates that pyrazoles can inhibit key cancer-related targets such as BRAF(V600E) and EGFR. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231), suggesting a synergistic effect when combined with established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Induction of apoptosis | |
| Pyrazole Derivative X | Lung Cancer | Inhibition of EGFR signaling |
Case Studies
In a recent study involving the combination of this compound with doxorubicin, researchers observed enhanced cytotoxic effects in breast cancer cell lines compared to doxorubicin alone. The study highlighted the potential for this compound to improve therapeutic outcomes while minimizing side effects associated with traditional chemotherapy .
Properties
Molecular Formula |
C13H10ClF3N2O2 |
|---|---|
Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3 |
InChI Key |
ASWWDAOIJMTQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















